2-(3-叔丁氧羰基氨基-丙氨基)-烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

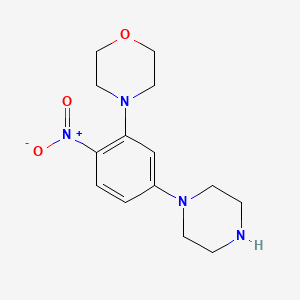

“2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . These compounds are used in the synthesis of dipeptides . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Synthesis Analysis

The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of these compounds is confirmed through NMR, elemental analysis, and IR spectroscopic analysis . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Chemical Reactions Analysis

In chemical reactions, care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .科学研究应用

药理特性和临床应用

2-(3-叔丁氧羰基氨基-丙氨基)-烟酸与烟酸(尼克酸)密切相关,其药理作用和临床应用已得到广泛研究。尼克酸是一种水溶性维生素,广泛用于治疗脂质紊乱。它通过降低极低密度脂蛋白 (VLDL) 和低密度脂蛋白 (LDL) 水平,同时升高高密度脂蛋白 (HDL) 水平,对脂质谱产生显著影响。这种脂质水平的改变可能会降低冠状动脉疾病患者的长期死亡率,并减缓或逆转动脉粥样硬化的进展。尽管有这些好处,但皮肤潮红、皮疹和胃部不适等不良反应的频繁发生一直是反对使用它的主要考虑因素。然而,仔细的剂量滴定可以最大程度地减少这些影响,使烟酸成为许多高脂血症患者的首选药物 (Figge, H. L., Figge, J., Souney, P. F., Mutnick, A. H., & Sacks, F., 1988).

在癌症治疗中的潜力

包括 2-(3-叔丁氧羰基氨基-丙氨基)-烟酸在内的烟酸衍生物的研究在肿瘤学领域显示出前景。烟酸及其衍生物因其广泛的生物特性而受到认可,这有利于抗癌药物的开发。这些化合物一直是合成和研究其抗癌潜力的重点,表明它们在开发有效的癌症治疗方法中具有价值 (Jain, N., Utreja, D., Kaur, K., & Jain, P., 2020).

在神经保护和认知功能中的作用

烟酸及其衍生物的药理特性延伸至神经保护作用和增强认知功能的潜力。具体而言,与烟酸衍生物具有药理学渊源的 α-7 烟碱受体激动剂被认为是治疗精神分裂症认知和知觉障碍的有希望的候选药物。这突出了与烟酸相关的化合物在解决神经和精神疾病方面的更广泛的治疗应用 (Martin, L. F., Kem, W. R., & Freedman, R., 2004).

安全和危害

未来方向

The future directions in the study of these compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could then be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

属性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFWQIGYRWNJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378120 |

Source

|

| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |

CAS RN |

904816-06-4 |

Source

|

| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)